molecular formula C18H11N3O4 B13947977 5-nitro-N-(quinolin-6-yl)-1-benzofuran-2-carboxamide

5-nitro-N-(quinolin-6-yl)-1-benzofuran-2-carboxamide

Cat. No.: B13947977
M. Wt: 333.3 g/mol
InChI Key: ABPJONMTVDFJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- is a complex organic compound with the molecular formula C18H11N3O4 It is characterized by the presence of a benzofuran ring fused with a quinoline ring, and a nitro group attached to the benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- typically involves multi-step organic reactions. One common method includes the nitration of benzofuran followed by the coupling of the nitrobenzofuran with quinoline derivatives under specific conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance productivity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline or benzofuran derivatives.

Scientific Research Applications

2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- involves its interaction with specific molecular targets and pathways. The nitro group and quinoline moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-4-QUINOLINYL-
  • 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-8-QUINOLINYL-
  • 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-2-QUINOLINYL-

Uniqueness

Compared to similar compounds, 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H11N3O4

Molecular Weight

333.3 g/mol

IUPAC Name

5-nitro-N-quinolin-6-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H11N3O4/c22-18(20-13-3-5-15-11(8-13)2-1-7-19-15)17-10-12-9-14(21(23)24)4-6-16(12)25-17/h1-10H,(H,20,22)

InChI Key

ABPJONMTVDFJIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.